molecular formula C13H20N2O3 B12078625 Benzyl (5-(aminooxy)pentyl)carbamate

Benzyl (5-(aminooxy)pentyl)carbamate

Cat. No.: B12078625
M. Wt: 252.31 g/mol
InChI Key: PPPKSDFOXBRMKT-UHFFFAOYSA-N
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Description

Benzyl (5-(aminooxy)pentyl)carbamate is an organic compound that features a benzyl group attached to a carbamate moiety, which is further linked to a 5-(aminooxy)pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-(aminooxy)pentyl)carbamate typically involves the following steps:

  • Formation of the Aminooxy Intermediate: : The initial step involves the preparation of the 5-(aminooxy)pentyl intermediate. This can be achieved by reacting 5-bromopentanol with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate to yield 5-(aminooxy)pentanol.

  • Carbamate Formation: : The 5-(aminooxy)pentanol is then reacted with benzyl chloroformate in the presence of a base like triethylamine. This reaction forms this compound through a nucleophilic substitution mechanism.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve more efficient and scalable processes. These could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Benzyl (5-(aminooxy)pentyl)carbamate can undergo oxidation reactions, particularly at the aminooxy group, leading to the formation of nitroso or nitro derivatives.

  • Reduction: : The compound can be reduced to form the corresponding amine, which may be useful in further synthetic applications.

  • Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, Benzyl (5-(aminooxy)pentyl)carbamate serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for a wide range of chemical modifications.

Biology

The compound can be used in the development of enzyme inhibitors or as a building block for bioactive molecules. Its aminooxy group is particularly useful in bioconjugation reactions, where it can form stable oxime linkages with carbonyl-containing compounds.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a prodrug. The carbamate linkage can be hydrolyzed in vivo to release the active drug.

Industry

The compound’s stability and reactivity make it suitable for use in the production of polymers and other advanced materials. It can also be used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzyl (5-(aminooxy)pentyl)carbamate depends on its application. In bioconjugation, the aminooxy group reacts with aldehydes or ketones to form stable oxime bonds. This reaction is highly specific and occurs under mild conditions, making it useful for labeling biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: Lacks the aminooxy group, making it less versatile in bioconjugation reactions.

    5-(Aminooxy)pentyl carbamate: Similar structure but without the benzyl group, which may affect its reactivity and stability.

    Benzyl (5-amino)pentyl carbamate: Contains an amino group instead of an aminooxy group, leading to different reactivity profiles.

Uniqueness

Benzyl (5-(aminooxy)pentyl)carbamate is unique due to the presence of both the benzyl and aminooxy groups. This combination allows for a wide range of chemical reactions and applications, particularly in bioconjugation and medicinal chemistry.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

benzyl N-(5-aminooxypentyl)carbamate

InChI

InChI=1S/C13H20N2O3/c14-18-10-6-2-5-9-15-13(16)17-11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2,(H,15,16)

InChI Key

PPPKSDFOXBRMKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCCON

Origin of Product

United States

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